molecular formula C10H14N2O2 B120340 N-Hydroxy-4-propoxy-benzamidine CAS No. 145259-49-0

N-Hydroxy-4-propoxy-benzamidine

Cat. No. B120340
M. Wt: 194.23 g/mol
InChI Key: OOCDAYWHISVQPO-UHFFFAOYSA-N
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Description

N-Hydroxy-4-propoxy-benzamidine is a derivative of benzamidine, which is a functional group characterized by the presence of an amide linkage adjacent to an amine group. While the specific compound N-Hydroxy-4-propoxy-benzamidine is not directly mentioned in the provided papers, the general class of benzamidine derivatives is well-represented. These compounds are of interest due to their potential biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of benzamidine derivatives can be achieved through various methods. One approach involves the transition-metal-free, K2S2O8-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp(3))-H in N-aryl benzylic amines, which leads to the formation of benzamidine heterocycles . Another method reported the synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide, which, while not the same, shares a similar N-hydroxy benzamide structure . This synthesis utilized readily available reagents and could potentially be adapted for the synthesis of N-Hydroxy-4-propoxy-benzamidine.

Molecular Structure Analysis

The molecular structure of benzamidine derivatives is characterized by the presence of a benzene ring linked to an amide and amine group. In the case of N-hydroxy-2-(4-methylbenzamido)benzamide, the crystal structure was determined to be monoclinic with specific unit-cell parameters, and the crystal packing was stabilized by hydrogen bonds, π-stacking, and van der Waals interactions . These structural features are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Benzamidine derivatives can undergo various chemical reactions. The synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide implies that similar N-hydroxy benzamides could participate in reactions typical for amides, such as nucleophilic substitutions or further functionalization . The thermal decomposition of N,N-dialkoxyamides, which are structurally related to N-hydroxyamides, proceeds through homolysis to form free radicals, suggesting that N-hydroxy benzamides might also undergo radical reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamidine derivatives are influenced by their molecular structure. For instance, the presence of N-hydroxy and propoxy groups would affect the compound's solubility, boiling point, and melting point. The crystal structure analysis of a related N-hydroxy benzamide showed that intermolecular interactions are significant in determining the solid-state properties . Additionally, the synthesis of N,N-dialkoxyamides and their characterization by infrared and NMR spectroscopy provide insights into the electronic properties of the amide bond, which would be relevant for N-Hydroxy-4-propoxy-benzamidine as well .

Scientific Research Applications

Hydroxamic Acids in Plant Defence

Hydroxamic acids, including derivatives like N-Hydroxy-4-propoxy-benzamidine, play a significant role in plant defense. They are crucial in defending cereals against various threats such as insects, fungi, and bacteria. These compounds are also involved in the detoxification of herbicides and exhibit allelopathic effects in crops (Niemeyer, 1988).

Biochemical Synthesis and Hypoglycemic Activity

N-Hydroxy-4-propoxy-benzamidine derivatives have been synthesized and evaluated for their hypoglycemic activity. This research provides insight into the structure-activity relationships of these compounds, contributing to the development of potential therapeutic agents (Shroff et al., 1982).

Metabolism in Human Hepatocytes

The metabolism of benzamidoxime, a related compound, in human hepatocytes reveals the formation of non-mutagenic compounds like benzamidine. This research is pivotal in understanding the biochemical transformations of N-Hydroxy-4-propoxy-benzamidine and its analogs in human cells (Fröhlich et al., 2005).

Chemical Synthesis and Photophysical Behavior

The synthesis of N-Hydroxy-4-propoxy-benzamidine derivatives and their photophysical behavior have been studied, providing valuable information for potential applications in fields like photochemistry (Rahman et al., 2018).

Biological Activity and Lipophilicity

Research has been conducted on the biological activity of certain benzamidine derivatives, including their interaction with mycobacterial, bacterial, and fungal strains. This research is essential for understanding the antimicrobial potential of N-Hydroxy-4-propoxy-benzamidine (Imramovský et al., 2011).

Inhibitory Activity in Biological Systems

Studies on the inhibition of histone deacetylases by N-Hydroxy-4-propoxy-benzamidine derivatives have shown significant activity, indicating their potential use in cancer therapeutics and understanding of cell-cycle regulation (Jiao et al., 2009).

properties

IUPAC Name

N'-hydroxy-4-propoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCDAYWHISVQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383309
Record name N-Hydroxy-4-propoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-propoxy-benzamidine

CAS RN

145259-49-0
Record name N-Hydroxy-4-propoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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